An In-depth Technical Guide to 2-Fluoro-3-(tributylstannyl)pyrazine
An In-depth Technical Guide to 2-Fluoro-3-(tributylstannyl)pyrazine
A Note on Availability: As of the compilation of this guide, a specific CAS number for 2-Fluoro-3-(tributylstannyl)pyrazine is not readily found in major chemical databases. This suggests that the compound may not be a commercially available, off-the-shelf reagent. This guide has therefore been constructed based on established principles of organic chemistry and data from closely related and analogous structures to provide a comprehensive resource for its synthesis and application.
Introduction: A Potent Building Block for Modern Synthesis
2-Fluoro-3-(tributylstannyl)pyrazine represents a highly valuable, though specialized, reagent for organic synthesis. It synergistically combines two key structural motifs of significant interest in contemporary drug discovery and materials science: a fluorinated pyrazine ring and a tributylstannyl group.
The pyrazine core is a prevalent scaffold in numerous biologically active compounds and functional materials.[1] The introduction of a fluorine atom onto this heterocyclic system can profoundly influence its physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution within the pyrazine ring, impacting pKa, dipole moment, and potential intermolecular interactions.[2] In a medicinal chemistry context, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.[2]
The tributylstannyl moiety designates this compound as an organostannane, a class of organometallic reagents renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][3] Organostannanes are valued for their stability to air and moisture and their compatibility with a wide array of functional groups, making them robust tools for the construction of complex molecular architectures.[3]
This guide provides a detailed exploration of the synthesis, predicted properties, and principal applications of 2-Fluoro-3-(tributylstannyl)pyrazine, with a critical emphasis on the safety protocols required for handling highly toxic organotin compounds.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the analysis of analogous compounds such as 2-(Tributylstannyl)pyrazine and other fluorinated heteroaromatics.[4]
| Property | Predicted Value |
| Molecular Formula | C₁₆H₂₉FN₂Sn |
| Molecular Weight | 387.11 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Expected to be >130 °C at 1 mmHg, similar to 2-(tributylstannyl)pyrazine |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) |
| ¹H NMR (CDCl₃) | Signals expected for the pyrazine ring protons and the tributyl groups. The pyrazine protons will show coupling to fluorine. |
| ¹³C NMR (CDCl₃) | Resonances for the pyrazine ring carbons (one directly bonded to fluorine showing a large ¹JCF coupling constant) and the butyl chain carbons. |
| ¹⁹F NMR (CDCl₃) | A singlet or multiplet (depending on proton coupling) characteristic of a fluorine atom on an aromatic ring. |
| Mass Spec (ESI-MS) | A characteristic isotopic pattern for tin, with the [M+H]⁺ peak around m/z 388. |
| Infrared (IR) | C-F stretching vibrations, aromatic C-H and C=N stretching, and aliphatic C-H stretching from the butyl groups. |
Synthesis and Mechanistic Considerations
The most logical synthetic approach to 2-Fluoro-3-(tributylstannyl)pyrazine involves a two-step sequence: the synthesis of a suitable 2-fluoropyrazine precursor followed by a stannylation reaction. A plausible route starts from a commercially available chloropyrazine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Fluoropyrazine from 2-Chloropyrazine
This step involves a nucleophilic aromatic substitution (halogen exchange). High temperatures are often required.[5]
-
Preparation: In a dry, inert atmosphere glovebox or under a continuous flow of nitrogen, add spray-dried potassium fluoride (3-5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) to a high-pressure reaction vessel.[6]
-
Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) followed by 2-chloropyrazine (1 equivalent).
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-fluoropyrazine can be purified by distillation or column chromatography.
Step 2: Synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine
This step utilizes directed ortho-metalation, where the fluorine atom and a ring nitrogen direct a strong base to deprotonate the C3 position, followed by quenching with an electrophilic tin source.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the cooled THF. Then, add a solution of 2-fluoropyrazine (1 equivalent) in THF dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Stannylation: Add tributyltin chloride (Bu₃SnCl) (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After removing the solvent under reduced pressure, the crude product should be purified by column chromatography on silica gel. Note: Organotin byproducts can be difficult to remove. Washing the organic layer with a saturated aqueous solution of potassium fluoride (KF) can help precipitate tin salts, aiding in purification.[7]
Core Application: The Stille Cross-Coupling Reaction
The primary utility of 2-Fluoro-3-(tributylstannyl)pyrazine is as a nucleophilic partner in the Stille cross-coupling reaction. This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic electrophile (typically an aryl, heteroaryl, or vinyl halide or triflate) in the presence of a palladium catalyst.[3][8]
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol: Stille Coupling
This protocol describes a general procedure for coupling 2-Fluoro-3-(tributylstannyl)pyrazine with an aryl bromide.
-
Preparation: In a Schlenk flask, combine the aryl bromide (1 equivalent), 2-Fluoro-3-(tributylstannyl)pyrazine (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Additives: Add anhydrous and degassed solvent (e.g., toluene or DMF). In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the reaction.[9]
-
Reaction: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the mixture to 80-110 °C under a nitrogen atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent. Wash the solution with a saturated aqueous KF solution to remove tin byproducts. Filter the resulting precipitate.
-
Purification: Separate the aqueous and organic layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Applications in Drug Discovery
The 2-fluoropyrazine moiety is a valuable heterocycle in medicinal chemistry. Its incorporation into a lead compound can confer several advantageous properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Modulation of Basicity: The electron-withdrawing fluorine atom reduces the basicity of the pyrazine nitrogens, which can prevent unwanted interactions with biological targets or improve oral bioavailability.
-
Enhanced Binding: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing potency and selectivity.
By using 2-Fluoro-3-(tributylstannyl)pyrazine in Stille coupling reactions, medicinal chemists can efficiently synthesize libraries of novel compounds containing this important pharmacophore for biological screening.
Critical Safety and Handling Protocols for Organotin Compounds
WARNING: Tributyltin compounds are highly toxic and pose a significant health risk.[10][11] They can be absorbed through the skin, inhalation, and ingestion.[10][12] Acute and chronic exposure can lead to severe health effects, including neurotoxicity, immunotoxicity, and endocrine disruption.[10][13] Strict adherence to safety protocols is mandatory.
| Safety Aspect | Protocol |
| Engineering Controls | All manipulations involving organotin compounds must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[10] |
| Personal Protective Equipment (PPE) | Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. Eye Protection: Chemical safety goggles and a face shield are mandatory. Lab Coat: A flame-resistant lab coat must be worn and kept buttoned. |
| Handling | Use syringes and cannulas for transferring liquid organotin reagents to minimize exposure.[10] Avoid direct contact with skin and mucous membranes.[14] |
| Spill Cleanup | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite). For larger spills, evacuate the area and contact a hazardous materials response team. |
| Waste Disposal | All organotin waste, including contaminated glassware, gloves, and absorbent materials, is considered hazardous waste.[10] It must be collected in a dedicated, sealed, and clearly labeled container for disposal according to institutional and regulatory guidelines. Do not mix organotin waste with other chemical waste streams.[10] |
Conclusion
While likely requiring de novo synthesis, 2-Fluoro-3-(tributylstannyl)pyrazine stands out as a powerful and versatile intermediate for organic synthesis. Its ability to introduce the valuable 2-fluoropyrazine moiety via the robust and functional-group-tolerant Stille cross-coupling reaction makes it a significant tool for researchers in drug discovery and materials science. The potential benefits of this reagent are, however, intrinsically linked to the critical need for rigorous safety measures due to the high toxicity of organotin compounds. With proper handling and experimental design, this reagent can unlock synthetic pathways to novel and complex molecular targets.
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